N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine
Description
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Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3 |
InChI Key |
JVAKXHUHRJJPJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCCC2 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine, also known as 25E-NBOH, is a compound of significant interest due to its biological activity, particularly as a psychoactive substance. This article delves into its pharmacological properties, mechanisms of action, and associated clinical findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 220.31 g/mol
- Structure :
- The compound features a methoxybenzyl group attached to a pyrrolidine ring, contributing to its unique pharmacological profile.
This compound primarily acts as an agonist at the 5-HT receptor, a subtype of serotonin receptor known for its role in mood regulation and perception. Research indicates that derivatives of N-benzylphenethylamine, including 25E-NBOH, exhibit high affinity for the 5-HT receptor with Ki values less than 1 nM . This selectivity is crucial for its hallucinogenic effects and potential therapeutic applications.
Psychoactive Effects
The compound has been implicated in various case studies involving intoxication. Symptoms reported include hyperthermia, seizures, and rhabdomyolysis, which are common manifestations associated with serotonergic hallucinogens . The severity of these symptoms can vary based on dosage and individual susceptibility.
Clinical Case Studies
A notable case involved a patient exhibiting severe intoxication from 25E-NBOH alongside MDPHP (a related compound). The concentration levels found in plasma were comparable to those reported in fatal cases involving other similar substances . This highlights the potential risks associated with recreational use.
| Case Study | Substance | Plasma Concentration | Symptoms |
|---|---|---|---|
| Case 1 | 25E-NBOH | 2.3 ng/mL | Hyperthermia, seizures |
| Case 2 | MDPHP | 3.4 ng/mL | Rhabdomyolysis |
Structure-Activity Relationship (SAR)
Research into the SAR of N-benzylphenethylamine derivatives suggests that modifications to the benzyl group significantly influence receptor affinity and biological activity. For instance, the introduction of various substituents on the benzene ring alters the compound's interaction with the 5-HT receptor, affecting both potency and selectivity .
Toxicological Profile
The toxicity profile of this compound is concerning. Reports indicate that overdose can lead to severe physiological responses including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
